molecular formula C9H8BrN3O B2478594 (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene CAS No. 1867051-07-7

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene

Cat. No.: B2478594
CAS No.: 1867051-07-7
M. Wt: 254.087
InChI Key: LWEIFJJDVQZGCN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an azido group and a bromine atom, which can make it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Bromination: The chromene derivative is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position.

    Azidation: The brominated intermediate is then treated with sodium azide (NaN₃) in a suitable solvent like dimethylformamide (DMF) to replace the bromine atom with an azido group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition

Major Products Formed

    Substitution: Various substituted chromenes depending on the nucleophile used.

    Reduction: (4S)-4-Amino-6-bromo-3,4-dihydro-2H-chromene

    Cycloaddition: Triazole derivatives

Scientific Research Applications

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Azido-3,4-dihydro-2H-chromene: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-3,4-dihydro-2H-chromene: Lacks the azido group, which limits its versatility in chemical reactions.

    (4S)-4-Amino-6-bromo-3,4-dihydro-2H-chromene: The reduced form of the azido compound, which may have different biological properties.

Uniqueness

(4S)-4-Azido-6-bromo-3,4-dihydro-2H-chromene is unique due to the presence of both an azido group and a bromine atom

Properties

IUPAC Name

(4S)-4-azido-6-bromo-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-1-2-9-7(5-6)8(12-13-11)3-4-14-9/h1-2,5,8H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEIFJJDVQZGCN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N=[N+]=[N-])C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N=[N+]=[N-])C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.